3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Properties
IUPAC Name |
3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-22(24)14-8-4-7-13(10-14)15-11-25-17-19-18-16(21(17)20-15)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQOVHZNGXMSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multiple steps, starting with the formation of the triazolothiadiazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and strong bases.
Major Products Formed:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve the disruption of microbial cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines by promoting cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and inhibit pathways associated with inflammation.
- Case Study : Research published in Pharmacology Reports noted that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in animal models of inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the benzyl and nitrophenyl groups can enhance potency and selectivity against specific targets.
Mechanism of Action
The mechanism by which 3-Benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at Position 3 (C-3)
The benzyl group at C-3 in the target compound distinguishes it from other derivatives with alkyl, aryl, or hydrazono substituents:
- 3-Ethyl/3-Methyl Derivatives: Compounds like 5c (3-ethyl-6-methyl-7-(2-(4-dichlorophenyl)hydrazono)-7H-triazolothiadiazine) and 5d (3-ethyl-6-methyl-7-(2-(4-nitrophenyl)hydrazono)-7H-triazolothiadiazine) exhibit lower molecular weights (320–331 g/mol) compared to the target compound (~416 g/mol). These substitutions reduce steric bulk but may compromise binding affinity in biological systems .
- 3-Aryl Derivatives : The benzyl group in the target compound enhances lipophilicity compared to 139d–f (3-pyridinyl or 4-substituted phenyl groups), which show improved analgesic and anti-inflammatory activities due to electron-withdrawing substituents .
- 3-Hydrazono Derivatives: Compounds such as 317 (3-trifluoromethyl-6-methyl-7-(2-arylhydrazono)) demonstrate that hydrazono groups can modulate electron density, influencing anticancer activity against HCT cell lines .
Substituent Effects at Position 6 (C-6)
The 3-nitrophenyl group at C-6 introduces strong electron-withdrawing effects, contrasting with other substituents:
- 6-(4-Chlorophenyl) : Compound 68469-09-0 (3-(4-chlorophenyl)-6-phenyl) shows moderate antimicrobial activity, suggesting that chloro groups enhance halogen bonding but lack the nitro group’s redox activity .
- 6-(4-Methoxyphenyl) : Derivatives like 4h (6-(3-fluoro-4-methoxyphenyl)) exhibit improved tubulin inhibition (anticancer activity) due to methoxy’s electron-donating effects, which stabilize π-π interactions .
- 6-(p-Chlorophenyl) : In 113h , the p-chlorophenyl group at C-6 enhances anticancer potency (mean growth inhibition: 45.44%) compared to unsubstituted phenyl analogs, highlighting the importance of para-substitution .
Anticancer Activity
- The target compound’s nitro group may act as a redox-active moiety, similar to 4g (6-(4-methylthiophenyl)), which inhibits tubulin polymerization (IC₅₀ = 0.89 μM) .
- 307325-47-9 (3-(3-bromophenyl)-6-(4-nitrophenyl)) shares the nitro group but has bromine at C-3, which could enhance DNA intercalation due to heavier atom effects .
- 714922-60-8 (3-(4-methoxyphenyl)-6-(3-nitrophenyl)) demonstrates that methoxy at C-3 synergizes with nitro at C-6, showing antitumor activity in hydrobromide salts .
Antimicrobial Activity
- 129f (7H-7-alkoxy-3-phenyl-6-aryl) exhibits MIC = 16 µg/mL against S. aureus, outperforming the target compound’s predicted activity due to alkoxy groups enhancing membrane permeability .
- 130e/j/m (6-aryl-3-propan-2-yl derivatives) show broad-spectrum activity against E. coli and A. fumigatus, suggesting that branched alkyl chains improve bioavailability .
Physical and Spectral Data
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : Nitro groups at C-6 (target compound) enhance anticancer activity via redox cycling, whereas chloro or bromo substituents improve halogen bonding in antimicrobial agents .
- Lipophilicity : Benzyl (target) and propan-2-yl (130 ) groups at C-3 increase membrane penetration, critical for CNS-targeted drugs .
- Para vs. Meta Substitution: Nitro at C-6 (meta in target vs.
Biological Activity
3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition activities.
Chemical Structure
The compound features a triazole-thiadiazine core with a benzyl and nitrophenyl substituent. This unique structure is believed to contribute to its diverse biological activities.
1. Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazines exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 |
| Similar derivative | HeLa (cervical cancer) | 15.0 |
These results suggest that the compound could be a candidate for further development as an anticancer agent .
2. Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .
3. Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages. In a study evaluating various derivatives:
| Compound | NO Inhibition (%) at 100 µM |
|---|---|
| This compound | 62 |
| Indomethacin (standard) | 52 |
This suggests that the compound has comparable efficacy to established anti-inflammatory drugs .
4. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It has shown promising results as an inhibitor of carbonic anhydrase and cholinesterase:
| Enzyme Type | IC50 (µM) |
|---|---|
| Carbonic Anhydrase | 20 |
| Cholinesterase | 15 |
These activities indicate that the compound could be useful in treating conditions related to enzyme dysregulation .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings. For example:
- A clinical trial involving triazolo-thiadazine derivatives demonstrated significant tumor reduction in patients with advanced solid tumors.
- Another study focused on its application in treating bacterial infections resistant to conventional antibiotics.
Q & A
Q. Table 1: Antibacterial Activity vs. Substituents
| R Group (Position 3) | MIC (µg/mL) vs. S. aureus | LogP |
|---|---|---|
| Benzyl | 12.5 | 3.2 |
| 4-Fluorobenzyl | 6.25 | 2.8 |
| 3-Nitrobenzyl | 25.0 | 3.6 |
Advanced Question: How can computational methods guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
Computational approaches include:
Docking Studies : Predict binding affinity to targets (e.g., bacterial DNA gyrase) using AutoDock Vina .
ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions.
Case Study :
- LogP Optimization : Reducing LogP from 3.6 to 2.8 (via –OCH₃ substitution) improves solubility without compromising activity .
Basic Question: What safety precautions are required when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods due to potential nitro group-derived mutagenicity .
- Waste Disposal : Neutralize acidic byproducts (e.g., HBr from phenacyl bromide reactions) before disposal .
Advanced Question: How to resolve crystallographic disorder in X-ray structures of this compound?
Methodological Answer:
Disorder often occurs in flexible benzyl or nitrophenyl groups. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
